N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0942621
InChI: InChI=1S/C24H34N4/c1-7-19(5)25-23(27-21-13-9-17(3)10-14-21)24(26-20(6)8-2)28-22-15-11-18(4)12-16-22/h9-16,19-20H,7-8H2,1-6H3,(H,25,27)(H,26,28)
SMILES: CCC(C)N=C(C(=NC(C)CC)NC1=CC=C(C=C1)C)NC2=CC=C(C=C2)C
Molecular Formula: C24H34N4
Molecular Weight: 378.6 g/mol

N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide

CAS No.:

Cat. No.: VC0942621

Molecular Formula: C24H34N4

Molecular Weight: 378.6 g/mol

* For research use only. Not for human or veterinary use.

N~1~,N~2~-di(sec-butyl)-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide -

Specification

Molecular Formula C24H34N4
Molecular Weight 378.6 g/mol
IUPAC Name 1-N//',2-N//'-di(butan-2-yl)-1-N,2-N-bis(4-methylphenyl)ethanediimidamide
Standard InChI InChI=1S/C24H34N4/c1-7-19(5)25-23(27-21-13-9-17(3)10-14-21)24(26-20(6)8-2)28-22-15-11-18(4)12-16-22/h9-16,19-20H,7-8H2,1-6H3,(H,25,27)(H,26,28)
Standard InChI Key FMGGNWIDZMOMJX-UHFFFAOYSA-N
SMILES CCC(C)N=C(C(=NC(C)CC)NC1=CC=C(C=C1)C)NC2=CC=C(C=C2)C
Canonical SMILES CCC(C)N=C(C(=NC(C)CC)NC1=CC=C(C=C1)C)NC2=CC=C(C=C2)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator